molecular formula C15H13BrOS B14532101 3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene CAS No. 62615-41-2

3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene

Cat. No.: B14532101
CAS No.: 62615-41-2
M. Wt: 321.2 g/mol
InChI Key: HBURUIFPPYPGPR-UHFFFAOYSA-N
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Description

3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene is a complex organic compound that belongs to the class of naphthothiophenes These compounds are characterized by a fused ring structure containing both naphthalene and thiophene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene typically involves a multi-step process. One common method is the Bradsher cyclization, which is used to form the naphthothiophene core. This process often requires harsh conditions, including several oxidation state changes . An improved method involves a copper-catalyzed cross-coupling reaction to prepare the Bradsher substrate in three steps from commercial materials, minimizing redox reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthothiophenes, which can be further functionalized for specific applications.

Scientific Research Applications

3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene exerts its effects involves its ability to participate in various chemical reactions. The bromine atom and ethoxymethyl group play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways. The specific order of addition in lithiation is required to avoid undesired rearrangement reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene is unique due to its fused ring structure combining naphthalene and thiophene units. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, and industry.

Properties

CAS No.

62615-41-2

Molecular Formula

C15H13BrOS

Molecular Weight

321.2 g/mol

IUPAC Name

3-bromo-2-(ethoxymethyl)benzo[g][1]benzothiole

InChI

InChI=1S/C15H13BrOS/c1-2-17-9-13-14(16)12-8-7-10-5-3-4-6-11(10)15(12)18-13/h3-8H,2,9H2,1H3

InChI Key

HBURUIFPPYPGPR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C2=C(S1)C3=CC=CC=C3C=C2)Br

Origin of Product

United States

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